1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine
Description
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is a substituted diamine featuring an ethane-1,2-diamine backbone with a 2,4-dimethoxyphenyl group attached to the first carbon. The methoxy groups at the 2- and 4-positions of the aromatic ring confer electron-donating properties, influencing its reactivity, solubility, and coordination behavior. This compound is of interest in organic synthesis, catalysis, and materials science due to its ability to act as a ligand or precursor for Schiff bases and metal complexes. Its structural versatility allows for applications in asymmetric catalysis and biomedical research, particularly in designing metallodrugs or sensors .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9H,6,11-12H2,1-2H3 |
InChI Key |
MRJCTSXFQOEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the electrocatalytic 1,2-diamination of alkenes. This process uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . Another method involves the reduction of 2,4-dimethoxyphenyl ethane-1,2-dione using appropriate reducing agents . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Common reagents used in these reactions include periodate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- The compound is recognized for its potential as a lead compound in drug discovery due to its unique structural features. It may exhibit biological activity against various targets, making it a valuable candidate for further exploration in medicinal chemistry.
- Case Study : Research on derivatives of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has demonstrated enhanced solubility and biological properties, which are crucial for developing effective therapeutic agents.
Proteomics and Biochemical Studies
Protein Interactions
- 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is utilized in proteomics to study protein interactions and enzyme functions. Its ability to form complexes with proteins aids in understanding cellular mechanisms and signaling pathways.
- Application Example : In a study examining the interaction profiles of this compound with various proteins, it was found to modulate enzyme activity, providing insights into its potential therapeutic effects.
Synthesis and Derivatives
Synthetic Routes
- The synthesis of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine typically involves carbon-carbon and carbon-heteroatom bond-forming reactions. These methods are foundational in organic chemistry and facilitate the creation of diverse derivatives with varied biological activities .
Potential Therapeutic Uses
- Preliminary studies suggest that 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine may have applications in treating conditions related to oxidative stress due to its antioxidant properties .
- Research Insight : Investigations into its effects on cellular models indicate that it may protect against cell damage caused by reactive oxygen species (ROS), highlighting its potential in neuroprotection and other therapeutic areas .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The pathways involved in its action include binding to active sites of enzymes and altering their conformation, thereby modulating their function .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Ethane-1,2-diamine Derivatives
| Compound Name | Substituent(s) on Aromatic Ring | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine | 2,4-Dimethoxy | -NH₂, -OCH₃ | Strong electron-donating (-OCH₃) |
| 1-(4-Methylphenyl)ethane-1,2-diamine | 4-Methyl | -NH₂, -CH₃ | Moderate electron-donating (-CH₃) |
| N1,N1-Diethyl-1-(4-methylphenyl)ethane-1,2-diamine | 4-Methyl, N,N-diethyl | -NH₂, -CH₃, -N(CH₂CH₃)₂ | Steric hindrance from ethyl groups |
| N1-(2,4-Dichlorophenyl)ethane-1,2-diamine | 2,4-Dichloro | -NH₂, -Cl | Electron-withdrawing (-Cl) |
Key Observations :
- The 2,4-dimethoxy substituents enhance electron density at the aromatic ring, improving coordination to metal centers compared to electron-withdrawing groups like chlorine .
- Methyl-substituted analogs (e.g., 1-(4-Methylphenyl)ethane-1,2-diamine) exhibit reduced solubility in polar solvents compared to methoxy derivatives due to lower polarity .
Coordination Chemistry
- Schiff Base Formation : Unlike Schiff base derivatives (e.g., N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine), which require condensation with aldehydes/ketones, 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine retains primary amine groups, enabling direct coordination to metals without pre-functionalization .
- Metal Complex Stability : Methoxy groups stabilize complexes via resonance effects, as seen in Sm-Ti heteronuclear catalysts using pyrrole-linked diamines .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine | 226.27 g/mol | High (methanol, DMSO) | Not reported |
| 1-(4-Methylphenyl)ethane-1,2-diamine HCl | 186.68 g/mol | Moderate (water, ethanol) | 180–185 |
| N1-(2,4-Dichlorophenyl)ethane-1,2-diamine | 235.11 g/mol | Low (chloroform, ether) | Not reported |
Key Findings :
- Methoxy derivatives exhibit higher solubility in polar aprotic solvents due to increased hydrogen-bonding capacity .
Biological Activity
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 196.25 g/mol
- Structure : Contains a phenyl group with two methoxy substituents and a diamine functional group.
The compound primarily acts as an enzyme inhibitor , affecting various biological pathways. Its interaction with specific molecular targets leads to alterations in enzyme activity, which can result in various pharmacological effects. For example, it has been noted to inhibit metalloproteases such as ADAMTS-4, which is implicated in osteoarthritis treatment .
Enzyme Inhibition
1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine has shown potential in inhibiting several enzymes:
- ADAMTS-4 Inhibition : This compound exhibits over 1000-fold selectivity for ADAMTS-4 compared to other metalloproteases like ADAMTS-5 and MMP-13. This selectivity suggests its potential as a therapeutic agent for osteoarthritis .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in the following table:
| Cell Line | IC (µM) | Activity |
|---|---|---|
| WRL-68 | 86 | Moderate cytotoxicity |
| Caco2 | Not specified | Not tested |
| MCF-7 | Not specified | Not tested |
| PC-3 | Not specified | Not tested |
These findings indicate that while 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine exhibits moderate activity against liver cancer cells (WRL-68), further studies are required to assess its efficacy against other cancer types .
Study on Anticonvulsant Activity
A study investigated the anticonvulsant properties of derivatives related to 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine. The derivatives demonstrated significant anticonvulsant activity against PTZ-induced seizures. Although the specific activities of 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine were not detailed, the structural similarities suggest potential for similar effects .
Research on Antimalarial Activity
Another study examined the antimalarial properties of compounds structurally similar to 1-(2,4-Dimethoxyphenyl)ethane-1,2-diamine. The results indicated substantial suppression of parasitemia in infected models treated with these compounds. This suggests that modifications to the diamine structure could enhance antimalarial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
